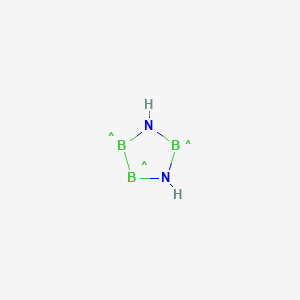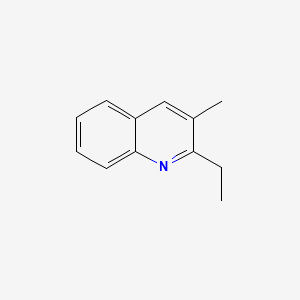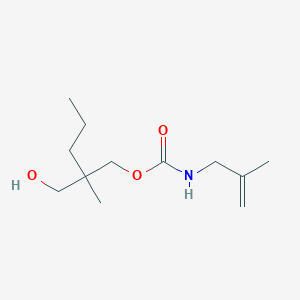
2-Methyl-2-propyl-1,3-propanediol 2-methylallylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol can be synthesized through a salt-free procedure based on aldol addition followed by hydrogenation . Another method involves the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Industrial Production Methods
Industrial production of 2-Methyl-2-propyl-1,3-propanediol typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The compound exerts its effects by acting on the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and muscle relaxant effects . The molecular targets include GABA receptors, which play a crucial role in mediating the compound’s pharmacological actions .
Comparación Con Compuestos Similares
Similar Compounds
Carisoprodol: Known for its strong centrally-acting muscle relaxant activity.
Meprobamate: Used as an anxiolytic drug.
Lorbamate, Tolboxane, Tybamate: Other derivatives with similar pharmacological properties.
Uniqueness
2-Methyl-2-propyl-1,3-propanediol stands out due to its dual role as both a synthetic precursor and an active metabolite. This unique characteristic allows it to be versatile in various pharmaceutical applications, making it a valuable compound in the field of medicinal chemistry .
Propiedades
Número CAS |
25384-35-4 |
|---|---|
Fórmula molecular |
C12H23NO3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N-(2-methylprop-2-enyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-5-6-12(4,8-14)9-16-11(15)13-7-10(2)3/h14H,2,5-9H2,1,3-4H3,(H,13,15) |
Clave InChI |
MMJRNJZURLUGLO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CO)COC(=O)NCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


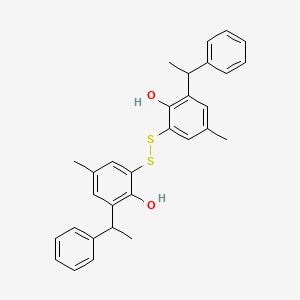
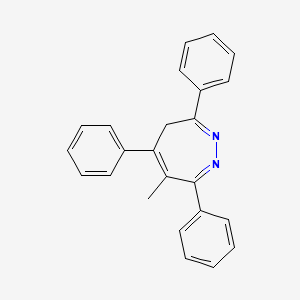
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
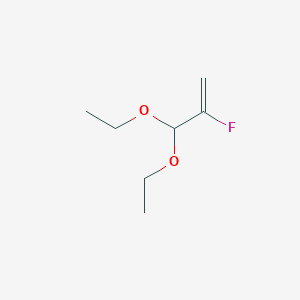
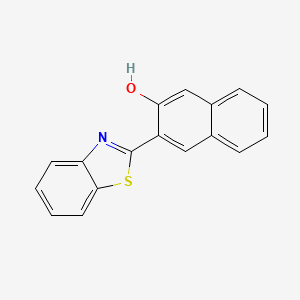
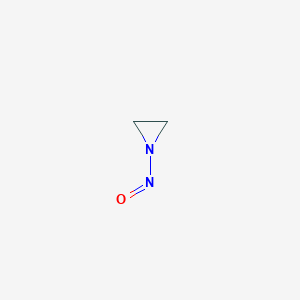
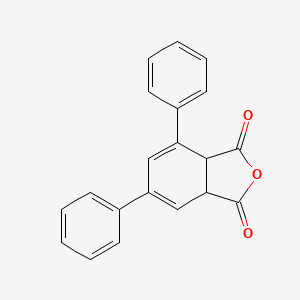
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
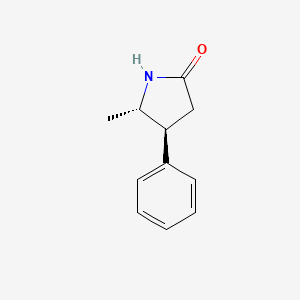
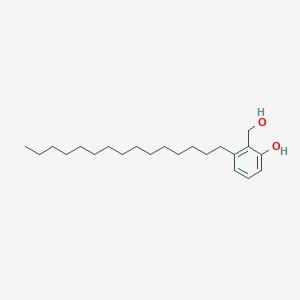
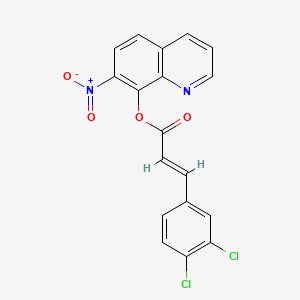
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
